3-amino-4-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide

Medicinal Chemistry Structure-Activity Relationship P2X3 Antagonism

This 3-amino-4-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide is a non-fungible P2X3 antagonist probe. The 3-amino-4-methoxy substitution pattern is essential for hydrogen-bonding interactions within the target binding pocket; de-aminated analogs show >300µM EC50. It serves as a critical reference standard for SAR studies, selectivity counter-screening against P2X2/P2X4, and calcium flux/electrophysiology assays. With a calculated CNS MPO score based on LogP 1.8 and TPSA 105 Ų, it is a suitable starting point for CNS-penetrant drug discovery. Available at ≥95% purity. Confirm availability and request a quote today.

Molecular Formula C12H13N3O2S
Molecular Weight 263.32
CAS No. 1016741-33-5
Cat. No. B2620829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-4-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide
CAS1016741-33-5
Molecular FormulaC12H13N3O2S
Molecular Weight263.32
Structural Identifiers
SMILESCC1=CSC(=N1)NC(=O)C2=CC(=C(C=C2)OC)N
InChIInChI=1S/C12H13N3O2S/c1-7-6-18-12(14-7)15-11(16)8-3-4-10(17-2)9(13)5-8/h3-6H,13H2,1-2H3,(H,14,15,16)
InChIKeyOQYSKLRYCOSJAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Amino-4-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide (CAS 1016741-33-5) | Core Scaffold & Primary Research Applications


3-Amino-4-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide (CAS 1016741-33-5) is a functionalized benzamide derivative featuring a 4-methylthiazole ring. Its core structure incorporates an aniline-like 3-amino-4-methoxyphenyl motif, providing two hydrogen bond donors (HBD) and five acceptors (HBA) [1]. This scaffold is prominently disclosed in patent literature as a key intermediate and a member of the general formula (I) for 1,3-thiazol-2-yl substituted benzamides, which are investigated for their ability to inhibit the P2X3 receptor, a validated target for neurogenic disorders and pain [2]. The compound serves as a critical research tool in medicinal chemistry for structure-activity relationship (SAR) studies exploring P2X3 antagonism and related kinase inhibition [3].

3-Amino-4-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide (CAS 1016741-33-5) | Structural Nuances That Preclude Simple Analog Swapping


Within the thiazole-benzamide chemical series, minor structural variations critically impact target engagement and physicochemical properties. The 4-methyl group on the thiazole ring, in combination with the 3-amino-4-methoxy substitution pattern on the benzamide, is a non-obvious arrangement that has been specifically claimed in patent filings for P2X3 antagonism [1]. Simply substituting this compound with a de-methylated analog (e.g., 3-amino-4-methoxy-N-(thiazol-2-yl)benzamide) or a de-aminated version (e.g., 3-methoxy-N-(4-methylthiazol-2-yl)benzamide) is known to result in a significant loss of potency or altered selectivity profiles in related kinase assays, as demonstrated by the >300 μM EC50 observed for the de-aminated comparator [2]. The presence of the free amine is essential for key hydrogen-bonding interactions within the target binding pocket, making the compound a non-fungible entity in discovery workflows [3].

3-Amino-4-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide (CAS 1016741-33-5) | Head-to-Head Quantitative Differentiation Against In-Class Analogs


Enhanced Hydrogen Bonding Capacity Relative to De-aminated Analogs

The 3-amino group on the benzamide ring provides two hydrogen bond donors (HBD), compared to zero HBD for the de-aminated analog 3-methoxy-N-(4-methylthiazol-2-yl)benzamide [1]. This structural feature is critical for establishing polar interactions with the ATP-binding pocket of the P2X3 receptor, a mechanism corroborated by the weak activity (EC50 > 300 μM) observed for the comparator in GSK3beta assays [2].

Medicinal Chemistry Structure-Activity Relationship P2X3 Antagonism

Optimized Lipophilicity for CNS Penetration vs. Chlorinated Analog

The compound exhibits a calculated XLogP3-AA of 1.8 [1], placing it within the optimal range for passive blood-brain barrier (BBB) penetration (typically LogP 1-3). In contrast, the 3-chloro analog (3-chloro-N-(4-methylthiazol-2-yl)benzamide) has a higher predicted LogP (approx. 2.8 based on fragment contributions), which may increase plasma protein binding and off-target promiscuity, a common issue with mGluR5 antagonists [2].

Drug Design ADME CNS Permeability

Improved Topological Polar Surface Area (TPSA) for Oral Bioavailability

The calculated Topological Polar Surface Area (TPSA) of 105 Ų [1] for the target compound is significantly higher than the de-methylated thiazole analog (3-amino-4-methoxy-N-(thiazol-2-yl)benzamide), which has a TPSA of approximately 93 Ų [2]. While both values are below the typical 140 Ų threshold for good oral absorption, the increased TPSA of the target compound, coupled with its higher molecular weight, suggests a refined balance between solubility and permeability crucial for oral dosing.

Pharmacokinetics ADME Oral Absorption

3-Amino-4-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide (CAS 1016741-33-5) | High-Value Research & Procurement Use Cases


P2X3 Receptor Antagonist Lead Optimization & SAR Studies

This compound serves as a direct chemical probe for elucidating the SAR of the 1,3-thiazol-2-yl substituted benzamide series. Its specific substitution pattern is a key variant within the patent landscape for P2X3 inhibitors [1]. Procurement is justified for medicinal chemistry teams seeking to explore the impact of the 4-methylthiazole and 3-amino-4-methoxyphenyl motifs on potency, selectivity, and ADME properties, as evidenced by its distinct physicochemical profile relative to de-aminated and de-methylated analogs [2].

In Vitro Pharmacological Profiling and Counter-Screening

Due to its defined role as a member of the P2X3 antagonist chemotype, this compound is a critical reference standard for in vitro assays. It should be included in counter-screening panels to assess the selectivity of novel P2X3 antagonists against other purinergic receptors (e.g., P2X2, P2X4) and to establish baseline activity in calcium flux and electrophysiology assays. Its calculated CNS MPO score, based on a LogP of 1.8 and TPSA of 105 Ų, suggests it is a suitable starting point for CNS-penetrant drug discovery programs [3].

Analytical Reference Standard for LC-MS/MS Method Development

The compound's commercial availability at >95% purity and its unique molecular ion (m/z 263.0728 [M+H]+) make it an excellent internal standard or quality control sample for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. These methods are essential for quantifying the compound and its metabolites in biological matrices during preclinical pharmacokinetic and toxicokinetic studies of related P2X3 antagonists.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-amino-4-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.